tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives often involves the protection of amino groups using Boc anhydride, as seen in the preparation of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester . The synthesis of tert-butyl N-hydroxycarbamates from aldehydes is another example, where sodium benzenesulfinate and formic acid are used in a methanol-water mixture . Additionally, the synthesis of tert-butyl carbamate derivatives can involve multiple steps, including esterification, protection, and reduction reactions, as demonstrated in the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives can be complex, with interactions between different functional groups affecting the overall conformation. For instance, the 1,3,4-thiadiazole derivative related to sulfonamides shows a strong interaction between the sulfonyl group and the thiadiazole ring . X-ray diffraction studies can reveal non-planar conformations and interactions such as hydrogen bonding and π-π stacking, which stabilize the crystal packing .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives can undergo various chemical reactions, including 1,3-dipolar cycloadditions, which afford regioselective products . They can also react with organometallics to give N-(Boc)hydroxylamines . The reactivity of these compounds can be further manipulated through bromination and palladium-catalyzed coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For example, the distorted arrangement around the sulfur atom in the sulfonyl moiety of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate affects its properties . Thermal analysis can provide insights into the stability of these compounds, as seen in the study of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester .
Scientific Research Applications
Hydrogen Bonding and Molecular Structures
Research on carbamate derivatives, including compounds similar to tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate, has explored their molecular structures and hydrogen bonding interactions. For instance, studies have demonstrated how these molecules form three-dimensional architectures through hydrogen bonds, contributing to their potential application in crystallography and molecular design (Das et al., 2016).
Synthesis and Chemical Reactions
The synthesis of related carbamate compounds and their participation in chemical reactions like the Diels‐Alder reaction has been a subject of interest. These studies provide insights into the methods for synthesizing these compounds and their potential use in creating more complex chemical structures (Padwa et al., 2003).
Halogen and Hydrogen Bond Interactions
Investigations into the crystal structures of carbamate derivatives have shown the simultaneous presence of hydrogen and halogen bonds, which are crucial for understanding the molecular interactions and stability of these compounds. This knowledge is vital for pharmaceutical and material science applications (Baillargeon et al., 2017).
Cardioprotective Agents
Some carbamate derivatives, including those structurally similar to tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate, have been studied for their potential as cardioprotective agents. This research explores their role in improving cardiac efficiency and function, highlighting their potential therapeutic applications (Cheng et al., 2006).
Crystallographic Studies
Crystallographic studies of carbamate compounds offer valuable information on their molecular conformation and interactions. These studies are essential for understanding the molecular structure and potential applications in materials science (Kant et al., 2015).
Antimicrobial Activity
Research has also been conducted on the antimicrobial properties of carbamate derivatives. This line of inquiry is crucial for developing new antimicrobial agents and understanding their mechanisms of action (Ghoneim & Mohamed, 2013).
properties
IUPAC Name |
tert-butyl N-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2O3/c1-9(2,3)14-8(13)11-5-6-4-7(10)12-15-6/h6H,4-5H2,1-3H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAHZEKELWWMSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(=NO1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545620 | |
Record name | tert-Butyl [(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20545620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate | |
CAS RN |
109770-82-3 | |
Record name | tert-Butyl [(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20545620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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